Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Neuroscience Analgesia Nicotinic Acetylcholine Receptors

This racemic Cbz-protected 3,6-diazabicyclo[3.2.0]heptane core offers a rigid, conformationally constrained scaffold essential for developing selective α4β2 nAChR agonists (e.g., A-366833, Ki=3.1 nM) and novel antibacterials. The orthogonal Cbz group enables precise sequential functionalization. Ideal for medicinal chemists building complex pharmacophores with defined stereochemistry.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 370880-87-8
Cat. No. B1523967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
CAS370880-87-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
InChIKeyBCONCMOUSFKNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 370880-87-8) | Chiral Bridged Bicyclic Intermediate for Neuroscience & Antibacterial R&D


Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (also referred to as 3-Cbz-3,6-diazabicyclo[3.2.0]heptane) is a chiral, bridged bicyclic diamine featuring a 3,6-diazabicyclo[3.2.0]heptane core protected with a benzyl carbamate (Cbz) group. This compound is a key intermediate in medicinal chemistry, particularly valued for its rigid, conformationally constrained scaffold [1]. The racemic form (CAS 370880-87-8) serves as a fundamental building block, while its enantiomerically pure derivatives, such as benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 370881-43-9), are critical pharmacophores for developing potent and selective neurological and antibacterial agents [2].

Why Off-the-Shelf Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Cannot Be Casually Replaced


The unique diazabicyclo[3.2.0]heptane core offers distinct stereochemical and conformational properties not easily replicated by other scaffolds. The benzyl carbamate (Cbz) protecting group is orthogonal to other common protecting groups (e.g., Boc, Fmoc), enabling a defined sequence of deprotection and functionalization that is essential for constructing complex pharmacophores [1]. Critically, the development of highly selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists requires the precise stereochemistry provided by the (1S,5S)-enantiomer. Attempting to use the racemate or a different stereoisomer would lead to a loss of target selectivity and a significantly inferior pharmacological profile, as demonstrated in structure-activity relationship (SAR) studies [2].

Quantitative Evidence for the Differentiation of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Derivatives


Enantioselectivity in α4β2 vs. α3β4 nAChR Agonist Development

The (1S,5S)-enantiomer of the 3,6-diazabicyclo[3.2.0]heptane core is essential for achieving high selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) over the α3β4 subtype. The derived agonist A-366833 demonstrates a binding affinity (Ki) of 3.1 nM for α4β2 nAChR and exhibits functional selectivity. This high selectivity is directly linked to the stereochemistry of the bicyclic core, and SAR studies confirm that modifications to this core or its stereochemistry drastically reduce both affinity and selectivity [1][2].

Neuroscience Analgesia Nicotinic Acetylcholine Receptors

In Vivo Analgesic Efficacy and Therapeutic Window of a Derived Agonist (A-366833)

The compound A-366833, synthesized from the (1S,5S)-enantiomer, demonstrates a favorable pharmacokinetic and safety profile in animal models, which is a direct consequence of its selective activity. It showed excellent oral bioavailability of 73% in rat and a calculated therapeutic margin (minimum effective dose vs. dose causing emesis in ferret) ranging from 6- to 22-fold across different pain models [1]. This in vivo performance validates the pharmacological relevance of the core scaffold's stereochemistry.

Analgesia Pharmacology Pain Models

Orthogonal Protection Strategy for Complex Molecule Synthesis

The N-Cbz (benzyl carbamate) protecting group on the 3-position of the bicyclic core allows for selective functionalization of the 6-position amine. This orthogonal protection is crucial for the sequential synthesis of asymmetric, disubstituted diazabicyclo[3.2.0]heptane derivatives, such as those used in nAChR agonists and quinolone antibacterials [1][2]. The choice of the Cbz group (vs. Boc or other protecting groups) is deliberate for achieving specific synthetic sequences, such as selective deprotection followed by condensation with 7-halogenoquinolones [1].

Organic Synthesis Protecting Group Strategy Scaffold Functionalization

High-Value Application Scenarios for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


Synthesis of Selective α4β2 nAChR Agonists for Pain and CNS Disorders

This compound, especially the (1S,5S)-enantiomer, is the validated starting point for synthesizing a class of highly selective α4β2 nicotinic acetylcholine receptor agonists. As demonstrated with A-366833, this core enables the development of molecules with nanomolar binding affinity (Ki = 3.1 nM), functional selectivity, and a wide therapeutic window (6- to 22-fold margin over emesis in animal models) [1]. This application is directly supported by the quantitative evidence of target engagement and in vivo efficacy.

Construction of Conformationally Constrained Antibacterial Agents

The 3,6-diazabicyclo[3.2.0]heptane scaffold is used to introduce a rigid, bridged diamine moiety into antibacterial pharmacophores. The Cbz-protected building block allows for sequential functionalization, leading to novel quinolone and naphthyridone antibacterials [2]. This application is particularly relevant for overcoming resistance mechanisms or improving pharmacokinetic properties by incorporating a rigid, non-planar element into the drug candidate.

Scaffold for Cannabinoid Receptor 1 (CB1) Modulators

The bridged diazabicyclo[3.2.0]heptane core is a key structural element in patented compounds designed to treat or prevent diseases associated with Cannabinoid Receptor 1 (CB1) activity, such as metabolic disorders and addiction [3]. The compound's rigid geometry provides a strategic advantage in designing molecules with specific binding conformations for this receptor.

Quote Request

Request a Quote for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.